molecular formula C32H24N4O B11123000 4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one

4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one

Cat. No.: B11123000
M. Wt: 480.6 g/mol
InChI Key: SWEXFENBDMXPOJ-ANYBSYGZSA-N
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Description

“4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” typically involves the condensation of appropriate aldehydes and hydrazines under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure purity and efficiency. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may lead to quinones, reduction to hydrazines, and substitution to various substituted pyrazoles.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions and other biochemical processes.

Medicine

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which “4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 4-Methyl-1-phenyl-3-pyrazolidinone

Comparison

Compared to similar compounds, “4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one” may exhibit unique properties such as enhanced stability, specific reactivity, and distinct biological activity. These characteristics make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C32H24N4O

Molecular Weight

480.6 g/mol

IUPAC Name

(4Z)-4-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2,5-diphenylpyrazol-3-one

InChI

InChI=1S/C32H24N4O/c1-23-17-19-25(20-18-23)30-26(22-35(33-30)27-13-7-3-8-14-27)21-29-31(24-11-5-2-6-12-24)34-36(32(29)37)28-15-9-4-10-16-28/h2-22H,1H3/b29-21-

InChI Key

SWEXFENBDMXPOJ-ANYBSYGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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